Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
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Overview
Description
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C14H19FN2O2·2HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a fluorobenzyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with methyl chloroformate to introduce the ester group, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride
- Methyl 4-amino-1-(2-fluorobenzyl)piperidine-4-carboxylate dihydrochloride
Uniqueness
Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
1211617-03-6 |
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Molecular Formula |
C14H21Cl2FN2O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
methyl 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H19FN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H |
InChI Key |
ZIHHSILLJOGVJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)F)N.Cl.Cl |
Origin of Product |
United States |
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